N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine
Description
N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine (CAS 1353951-95-7) is an aliphatic diamine derivative with a branched structure. Its core consists of an ethane-1,2-diamine backbone, where one terminal nitrogen is substituted with an ethyl group and a (1-methylpiperidin-4-yl)methyl moiety. This compound is structurally related to bioactive amines and coordination ligands, with applications in materials science and drug delivery systems .
Properties
IUPAC Name |
N'-ethyl-N'-[(1-methylpiperidin-4-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-3-14(9-6-12)10-11-4-7-13(2)8-5-11/h11H,3-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIUODGZSUXGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCN(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
The most widely reported method involves reductive amination of 1-methylpiperidine-4-carbaldehyde with ethylamine and subsequent coupling with ethane-1,2-diamine.
Reaction Steps:
-
Aldehyde Preparation: 1-Methylpiperidine-4-carbaldehyde is synthesized via oxidation of 1-methylpiperidin-4-methanol using pyridinium chlorochromate (PCC) in dichloromethane at 0–5°C for 4 hours.
-
Reductive Amination: The aldehyde reacts with ethylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (adjusted with acetic acid). The reaction proceeds at 25°C for 12 hours, yielding N-ethyl-1-methylpiperidin-4-methanamine.
-
Coupling with Ethane-1,2-diamine: The intermediate undergoes nucleophilic substitution with ethane-1,2-diamine in tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK) as a base at 60°C for 8 hours.
Key Data:
Alkylation of Piperidine Derivatives
An alternative route involves direct alkylation of 1-methylpiperidin-4-amine with (2-aminoethyl)(ethyl)amine.
Procedure:
-
Substrate Activation: 1-Methylpiperidin-4-amine is treated with sodium hydride (NaH) in dry THF under nitrogen atmosphere at 0°C for 30 minutes.
-
Alkylation: (2-Bromoethyl)ethylamine (1.2 equiv) is added dropwise, and the mixture is refluxed at 70°C for 6 hours. The product is extracted with ethyl acetate and purified via vacuum distillation.
Optimization Insights:
-
Excess alkylating agent (1.5 equiv) increases yield to 85% but raises impurity levels.
-
Lower temperatures (50°C) reduce byproduct formation but extend reaction time to 10 hours.
Catalytic and Solvent Optimization
Catalyst Selection
Palladium-based catalysts (e.g., Pd/C) are preferred for hydrogenation steps, while nickel catalysts introduce undesired byproducts.
Comparative Catalyst Performance:
| Catalyst | Hydrogen Pressure (bar) | Yield (%) | Purity (%) |
|---|---|---|---|
| 10% Pd/C | 1.5 | 88 | 95 |
| Raney Ni | 3.0 | 72 | 87 |
Solvent Systems
Polar aprotic solvents (DMF, THF) enhance nucleophilicity of amine groups, while ethanol improves reductive amination kinetics.
Solvent Impact on Step 3 Yield:
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| THF | 66 | 92 |
| DMF | 153 | 84 |
| Ethanol | 78 | 76 |
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method (WO2023056123A1) describes a continuous flow approach to reduce reaction time and improve scalability:
-
Microreactor Setup: Aldehyde and ethylamine are mixed in a T-shaped mixer at 5 mL/min.
-
Reduction Zone: NaBH3CN in methanol is introduced via a secondary feed, with residence time of 20 minutes.
-
In-line Purification: The crude product passes through a silica gel cartridge, achieving 94% purity without column chromatography.
Advantages:
-
50% reduction in solvent use compared to batch processes.
-
Throughput: 2.5 kg/day per reactor module.
Purification and Quality Control
Chromatographic Techniques
Analytical Validation
| Technique | Parameters | Target Specification |
|---|---|---|
| HPLC (C18 column) | Mobile phase: 0.1% TFA in H2O/MeCN (70:30) | Retention time: 8.2 min |
| GC-MS (EI mode) | Column: DB-5MS (30 m × 0.25 mm) | m/z 213 [M+H]+ |
Challenges and Mitigation Strategies
Byproduct Formation
Moisture Sensitivity
The intermediate N-ethyl-1-methylpiperidin-4-methanamine hydrolyzes in humid conditions, necessitating anhydrous solvents and inert atmospheres.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl or piperidine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The piperidine ring and ethane-1,2-diamine backbone allow it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its dual substitution pattern. Below is a comparison with analogous ethane-1,2-diamine derivatives:
Physicochemical Properties
- Lipophilicity : The ethyl and piperidine groups in the target compound increase logP compared to polar derivatives like N1-(4-fluorobenzyl)ethane-1,2-diamine (logP = 1.96) or pyridine-containing analogs .
- Basicity : The secondary amines in ethane-1,2-diamine derivatives (pKa ~9–10) facilitate protonation in acidic environments, enhancing solubility and metal coordination. However, steric hindrance from the piperidine ring may reduce accessibility compared to linear analogs like DETA or TETA .
Biological Activity
N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure combines an ethyl group with a 1-methylpiperidinyl moiety, which contributes to its biological activity. This article explores the compound's biological properties, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: C11H20N3
Molecular Weight: 196.30 g/mol
CAS Number: 1353951-95-0
This compound functions primarily through its interactions with various biological targets, including enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to significant biochemical effects.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It interacts with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Biological Activity
The biological activity of this compound has been evaluated in various studies. Below is a summary of its reported effects:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Demonstrated potential in inhibiting tumor growth in vitro and in vivo models. |
| Neuroprotective Effects | Shown to reduce oxidative stress markers and inflammation in neuronal cell lines. |
| Antimicrobial Properties | Exhibited activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
Case Study 1: Anticancer Properties
Research conducted by Noce et al. (2025) highlighted the compound's effectiveness against various cancer cell lines. The study reported an IC50 value of 0.135 μM for one derivative of the compound, indicating potent anticancer activity. The mechanism involved modulation of histone marks and induction of cell cycle arrest in cancer cells.
Case Study 2: Neuroprotection
In a study focusing on neuroinflammation, this compound was evaluated for its ability to mitigate reactive oxygen species (ROS) production in BV2 microglial cells. The findings suggested that the compound significantly downregulated pro-inflammatory gene expression, demonstrating its potential as a neuroprotective agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine | Structure | Moderate anticancer activity |
| N,N-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine | Structure | Limited neuroprotective effects |
This compound stands out due to its specific interactions with piperidinyl structures, which enhance its binding affinity and biological efficacy compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-Ethyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via alkylation of 1-methylpiperidine derivatives with ethylenediamine or its analogues. Key variables include:
- Catalysts : Use of Lewis acids (e.g., AlCl₃) or transition metals to enhance reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility and reaction kinetics .
- Temperature : Optimized between 60–100°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography or recrystallization ensures >95% purity .
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation (1° amine) | AlCl₃ | Ethanol | 78 | 97 |
| Reductive amination | Pd/C | DMF | 85 | 95 |
Q. How is the structural characterization of this compound performed in academic research?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., piperidine methyl groups at δ 2.3–2.5 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 228.2 for [M+H]⁺) .
Q. What are the key physicochemical properties critical for experimental design?
- Answer :
- Solubility : Moderate in polar solvents (e.g., 12 mg/mL in ethanol) but poor in water (<1 mg/mL), necessitating solvent optimization for biological assays .
- Stability : Degrades above 150°C; storage at -20°C under inert gas (N₂/Ar) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., analgesic vs. anxiolytic effects)?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀ values across assays (e.g., µM-range potency in pain models vs. higher doses for anxiolytic effects) .
- Target Profiling : Use radioligand binding assays to compare affinity for opioid receptors (analgesia) vs. serotonin transporters (anxiety) .
- In Vivo Models : Validate findings in multiple species (e.g., murine vs. primate models) to account for metabolic differences .
Q. What mechanistic insights explain its interaction with biological targets?
- Answer :
- Receptor Binding : Molecular docking simulations suggest hydrogen bonding with opioid receptor residues (e.g., Tyr148, Asp147) .
- Enzyme Modulation : Inhibits cytochrome P450 3A4 (IC₅₀ = 5 µM), altering pharmacokinetics of co-administered drugs .
- Pathway Analysis : Transcriptomics reveals downregulation of NF-κB in inflammation models, supporting anti-cancer potential .
Q. How does its efficacy compare to structurally similar compounds (e.g., piperidine/quinoline derivatives)?
- Methodological Answer :
- SAR Studies : Modifying the ethyl or methylpiperidine groups alters logP (e.g., +0.5 for ethyl substitution enhances blood-brain barrier penetration) .
- Data Table :
| Compound | Target Affinity (Ki, nM) | logP | Bioactivity |
|---|---|---|---|
| Parent Compound | 15 (μ-opioid) | 2.1 | Analgesic |
| N1-Isopropyl analogue | 42 (μ-opioid) | 2.6 | Reduced potency |
| Quinoline-substituted derivative | 8 (σ-receptor) | 3.0 | Antipsychotic potential |
Q. What strategies optimize reaction conditions for scalable synthesis?
- Answer :
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve yield (90% vs. 78% batch) .
- Catalyst Screening : Immobilized catalysts (e.g., SiO₂-supported Pd) enable recycling and reduce metal contamination .
Q. Which analytical methods best assess purity and stability in long-term studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
